1-(2-Methoxyphenyl)piperazine hydrobromide

Übersicht

Beschreibung

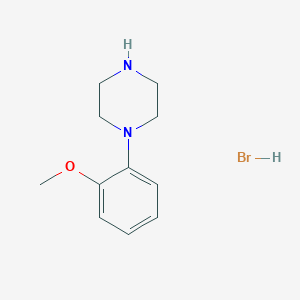

1-(2-Methoxyphenyl)piperazine hydrobromide is a chemical compound with the molecular formula C11H16N2O·HBr. It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)piperazine hydrobromide can be synthesized through several methods. One common approach involves the reaction of 1-(2-methoxyphenyl)piperazine with hydrobromic acid. The reaction typically takes place under controlled conditions to ensure the formation of the hydrobromide salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as recrystallization to purify the final product and ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methoxyphenyl)piperazine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

1-(2-Methoxyphenyl)piperazine hydrobromide is primarily recognized for its role as a selective serotonin receptor antagonist, particularly targeting the 5-HT1A receptor. This interaction is crucial for modulating neurotransmitter release, which can influence mood regulation and anxiety levels. The compound's ability to selectively block this receptor subtype makes it a valuable tool in the development of treatments for psychiatric disorders such as depression and anxiety disorders .

Analgesic and Anti-inflammatory Properties

Recent studies have indicated that this compound may also exhibit analgesic and anti-inflammatory effects. It appears to modulate the activity of neurotransmitters involved in pain signaling and inhibit the release of pro-inflammatory molecules, suggesting its potential utility in pain management therapies .

Chemical Synthesis

Building Block for Pharmaceuticals

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Chemists utilize it as a building block to create drugs with enhanced biological activities by modifying its structure to improve receptor binding affinity and metabolic stability .

Synthesis Methods

The synthesis typically involves the reaction of 1-(2-methoxyphenyl)piperazine with hydrobromic acid under controlled conditions. Optimized reaction conditions are crucial for large-scale production, often employing techniques such as solvent extraction and chromatography for purification .

Biological Research

Interaction with Neurotransmitter Systems

Research has shown that derivatives of this compound interact with various neurotransmitter receptors beyond the serotonergic system, including dopaminergic and adrenergic receptors. This broad spectrum of activity highlights its potential as a research tool in understanding complex neurobiological pathways .

Case Studies

Industrial Applications

In addition to its roles in medicinal chemistry and biological research, this compound is utilized in the production of various chemical products within industrial settings. Its versatility as a synthetic intermediate facilitates the development of novel pharmaceuticals and other chemical entities .

Wirkmechanismus

The mechanism of action of 1-(2-methoxyphenyl)piperazine hydrobromide involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as the 5-HT1A receptor, influencing various biological pathways. This binding can modulate neurotransmitter release and affect physiological processes .

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Methoxyphenyl)piperazine

- 1-(4-Methoxyphenyl)piperazine

- 1-(2-Pyridyl)piperazine

Comparison: 1-(2-Methoxyphenyl)piperazine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and biological properties compared to its analogs. For instance, the methoxy group at the 2-position can influence its binding affinity and selectivity towards certain receptors, making it a valuable compound in research .

Biologische Aktivität

1-(2-Methoxyphenyl)piperazine hydrobromide (CAS No. 100939-96-6) is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a methoxyphenyl group. Its molecular formula is CHBrNO, with a molecular weight of 271.16 g/mol.

The compound primarily acts as a selective antagonist at the 5-HT serotonin receptor, which plays a crucial role in mood regulation and anxiety. This selective blocking action makes it a valuable tool for studying serotonergic pathways in various biological contexts .

Table 1: Mechanistic Overview

Biological Effects

Research has shown that this compound exhibits various biological effects, including:

- Antidepressant Activity : In preclinical studies, this compound has demonstrated antidepressant effects without significantly affecting locomotor activity, indicating a favorable side effect profile.

- Cognitive Enhancement : The compound has been investigated for its potential to enhance cognitive functions through modulation of serotonergic pathways.

- Anxiolytic Effects : Its role as a 5-HT antagonist suggests potential anxiolytic properties, making it a candidate for further studies in anxiety disorders .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Radiopharmaceutical Development : A study focused on synthesizing a technetium-labeled complex using this compound for brain receptor imaging. The complex showed high brain uptake and stability, indicating its potential as a diagnostic tool in neuroimaging .

- Behavioral Studies : In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors, supporting its potential use in treating anxiety disorders.

- Pharmacological Investigations : Investigations into its pharmacological profile revealed that it could modulate neurotransmitter systems effectively, leading to improvements in mood-related behaviors without adverse effects on motor function .

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)piperazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.BrH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAHBXFXDDEKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNCC2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641012 | |

| Record name | 1-(2-Methoxyphenyl)piperazine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100939-96-6 | |

| Record name | N-(2-Methoxyphenyl)piperazine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100939966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)piperazine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-METHOXYPHENYL)PIPERAZINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1ZY78316 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.